2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide
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Overview
Description
This compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves the construction of rings from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
- In Vitro Testing : 3-TF and related compounds have been evaluated for antibacterial, antifungal, and antiviral properties .
- Binding Studies : Molecular docking studies have explored interactions between 3-TF and TRKA receptors .
Agrochemicals
Antimicrobial and Antiviral Activities
Imidazole-Containing Compounds
Chemical Properties and Synthesis
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It’s hypothesized that the compound may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function . The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound may contribute to its biological activities .
Biochemical Pathways
Inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth . This suggests that the compound may interfere with the synthesis of essential metabolites in bacteria, thereby inhibiting their growth.
Pharmacokinetics
An advanced analogue of this series was found to have in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles . These properties can impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body.
Result of Action
It’s hypothesized that the compound may halt bacterial proliferation by simultaneously targeting both classes of pptase enzymes .
properties
IUPAC Name |
2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3S/c19-18(20,21)14-6-3-7-15(11-14)23-17(25)24-10-2-1-8-16(24)13-5-4-9-22-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCAEYEWBFNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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